((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
Overview
Description
This compound, also known as 1-(tetrahydro-2H-pyran-4-ylmethyl)hydrazine dihydrochloride, has a CAS Number of 1315365-54-8 . It has a molecular weight of 203.11 and its InChI Code is 1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H16Cl2N2O . The InChI key for this compound is NIEBLDGMZQPDKD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Chemical Transformations and Synthesis
- Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride is used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the transformation of 2H-pyran-2-one derivatives into N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides, which are significant in the development of new chemical entities (Vranicar, Polanc, & Kočevar, 2003).
Structural and Crystallography Studies
- This chemical has been instrumental in the synthesis of compounds for crystallographic studies. For example, its reaction with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile led to a compound studied for its crystal structure, providing insights into molecular configurations and intermolecular interactions (Liu et al., 2009).
Biological Applications
- In the biological domain, derivatives of Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride have been synthesized and evaluated for anti-diabetic activity. This highlights its potential in the development of new therapeutic agents (Vaddiraju et al., 2022).
Antibacterial Activity
- Compounds synthesized using this chemical have been tested for antibacterial activity. For example, novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, derived from it, showed promising results in antibacterial tests, indicating its utility in the development of new antibiotics (Aghekyan et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The compound belongs to the class of hydrazines. Hydrazines and their derivatives are often used in rocket propellants and pharmaceuticals. They can act as reducing agents and have the ability to form hydrazones with carbonyl compounds .
Mode of Action
As a hydrazine derivative, this compound might interact with its targets through nucleophilic reactions, forming covalent bonds. The tetrahydropyran ring could potentially increase the compound’s lipophilicity, aiding in crossing cell membranes .
Biochemical Pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Hydrazines are known to interfere with pyridoxal phosphate-dependent enzymes, which could disrupt amino acid metabolism .
Pharmacokinetics
The presence of the tetrahydropyran ring might influence its absorption and distribution due to increased lipophilicity .
Result of Action
Hydrazines can have various biological effects depending on their specific structures and targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the stability and efficacy of this compound. For example, hydrazines can be sensitive to oxidation .
Properties
IUPAC Name |
oxan-4-ylmethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBLDGMZQPDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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